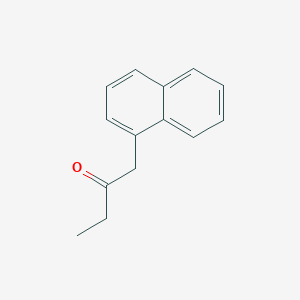

1-(Naphthalen-1-yl)butan-2-one

Vue d'ensemble

Description

1-(Naphthalen-1-yl)butan-2-one is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 .

Synthesis Analysis

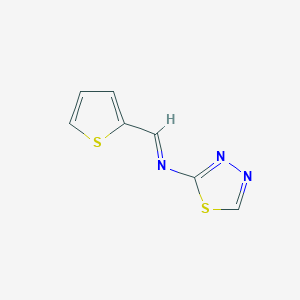

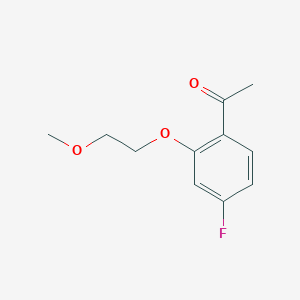

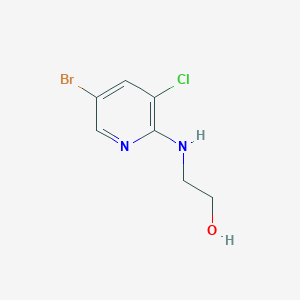

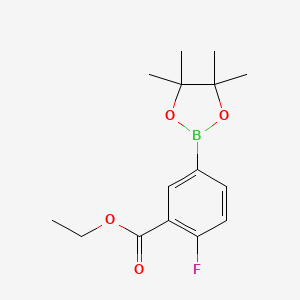

The synthesis of 1-(Naphthalen-1-yl)butan-2-one or its analogs often involves complex organic reactions . For instance, one study reported the synthesis of naphthalene-based molecules where the acceptor group was replaced with an aromatic five- or six-membered heterocycle . The heterocyclic moiety was annealed to the central naphthalene ring either by classical ring closure reactions or by modern transition metal-catalyzed coupling reactions .Molecular Structure Analysis

The molecular structure of 1-(Naphthalen-1-yl)butan-2-one can be analyzed using various spectroscopic techniques. For instance, Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV-vis spectral methods can be used .Chemical Reactions Analysis

The chemical reactions involving 1-(Naphthalen-1-yl)butan-2-one can be complex and varied. For example, one study reported the appearance of a singlet attributable to the triazole proton in position 5, which resonates around 9.04 ppm on the 1 H-NMR spectrum of the cycloadduct . This confirmed that the 1,3-dipolar cycloaddition reaction had taken place .Physical And Chemical Properties Analysis

1-(Naphthalen-1-yl)butan-2-one has a boiling point of approximately 317°C and a density of 1.0861 . Its refractive index is estimated to be 1.5960 .Applications De Recherche Scientifique

Anti-Inflammatory Activity

4-(6-Methoxy-2-naphthyl)butan-2-one and related analogues, which include 1-(Naphthalen-1-yl)butan-2-one, have been found to possess anti-inflammatory activity. This activity is tested using the cotton pellet granuloma method, and the compounds show effectiveness when they contain a small lipophilic group in combination with a butan-2-one side chain on the naphthalene ring (Goudie et al., 1978).

Antituberculosis Activity

1-(Naphthalen-1-yl)butan-2-one derivatives have also shown potential in treating tuberculosis. For example, certain compounds related to this chemical structure are in the final stages of clinical trials for their high antituberculosis activity (Omel’kov et al., 2019).

Photophysical Studies

These compounds have been the subject of photophysical studies to understand their behavior in various solvents. This research is crucial for their application in biological systems, as these studies help in determining the properties that govern their emission behavior in different environments (Cerezo et al., 2001).

Solubility and Interaction Studies

Research has also focused on the solubility and interaction properties of naphthalene derivatives, including 1-(Naphthalen-1-yl)butan-2-one, in various alcohols. Such studies are important for understanding the physicochemical properties of these compounds, which can inform their application in different chemical and biological contexts (Han et al., 2012).

Applications in Chemical Sensors

The structural flexibility and chemical reactivity of 1-(Naphthalen-1-yl)butan-2-one derivatives make them useful in the development of chemical sensors. For instance, lanthanide coordination complexes involving these compounds have been used to create novel optical sensing structures, which can detect various chemical responses (Li et al., 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-naphthalen-1-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-13(15)10-12-8-5-7-11-6-3-4-9-14(11)12/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMWHXPREIMDJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B3138955.png)

![1-[5-Bromo-3-(dimethylamino)-2-methoxyphenyl]-1-ethanone](/img/structure/B3138980.png)